molecular formula C13H20Cl4N2 B4427161 (2,4-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride

(2,4-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4427161
M. Wt: 346.1 g/mol
InChI Key: CBXQWTRFNRHDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride, commonly known as DCPIB, is a well-known chloride channel blocker. It is a small molecule that has been extensively studied for its potential applications in various fields, including neuroscience, physiology, and pharmacology.

Scientific Research Applications

DCPIB has been extensively studied for its potential applications in various fields of research. In neuroscience, it has been used to study the role of chloride channels in synaptic transmission, neuronal excitability, and plasticity. In physiology, it has been used to study the role of chloride channels in muscle contraction, cardiac function, and renal function. In pharmacology, it has been used to study the effects of chloride channel blockers on drug metabolism, drug transport, and drug interactions.

Mechanism of Action

DCPIB is a potent blocker of chloride channels, particularly the volume-regulated anion channel (VRAC). It binds to the VRAC pore and prevents the passage of chloride ions across the cell membrane. This leads to the inhibition of cell swelling, which is important for maintaining cell volume and homeostasis. DCPIB has also been shown to inhibit other chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects. In neurons, it has been shown to inhibit the release of neurotransmitters such as glutamate and GABA. In muscle cells, it has been shown to inhibit the contraction of smooth muscle and cardiac muscle. In renal cells, it has been shown to inhibit the reabsorption of chloride ions, leading to increased urine output. DCPIB has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

DCPIB has several advantages for use in lab experiments. It is a small molecule that can easily cross cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, DCPIB has some limitations as well. It can be toxic at high concentrations and can cause cell death. It may also have off-target effects on other ion channels and transporters.

Future Directions

There are several future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC blockers. Another area of interest is the use of DCPIB as a tool for studying the role of chloride channels in disease states such as epilepsy, cystic fibrosis, and hypertension. DCPIB may also have potential applications in drug discovery and development as a modulator of drug transport and metabolism.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.2ClH/c14-12-2-1-11(13(15)7-12)9-17-8-10-3-5-16-6-4-10;;/h1-2,7,10,16-17H,3-6,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXQWTRFNRHDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC2=C(C=C(C=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,4-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride
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(2,4-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride
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(2,4-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride

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